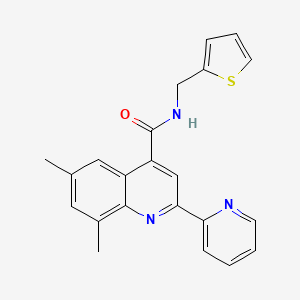
6,8-dimethyl-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
Descripción general
Descripción
6,8-dimethyl-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, also known as LY294002, is a synthetic small molecule inhibitor commonly used in scientific research. LY294002 is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a crucial enzyme involved in many cellular processes, including cell growth, differentiation, and survival.
Mecanismo De Acción
6,8-dimethyl-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is a potent inhibitor of PI3K, which is a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival. This compound inhibits PI3K by binding to its ATP-binding site, preventing the phosphorylation of PIP2 and the subsequent generation of PIP3. This leads to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by inhibiting the Akt/mTOR pathway, leading to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. This compound also inhibits cell proliferation and migration, leading to the suppression of tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,8-dimethyl-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has several advantages and limitations for lab experiments. One advantage is its potency and specificity as a PI3K inhibitor, which allows for the investigation of PI3K signaling in various cellular processes. Another advantage is its ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. However, this compound also has limitations, including its potential off-target effects and the need for careful optimization of concentration and exposure time to avoid cytotoxicity.
Direcciones Futuras
There are several future directions for the use of 6,8-dimethyl-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide in scientific research. One direction is the investigation of the role of PI3K signaling in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is the development of more potent and selective PI3K inhibitors for potential therapeutic use. Finally, the combination of this compound with other agents, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy in cancer treatment.
Aplicaciones Científicas De Investigación
6,8-dimethyl-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is a widely used inhibitor of PI3K in scientific research. PI3K is a crucial signaling enzyme that plays a key role in many cellular processes, including cell growth, differentiation, and survival. Dysregulation of PI3K signaling has been implicated in many diseases, including cancer, diabetes, and autoimmune disorders. This compound is used to investigate the role of PI3K in these diseases and to develop potential therapeutic strategies.
Propiedades
IUPAC Name |
6,8-dimethyl-2-pyridin-2-yl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-14-10-15(2)21-17(11-14)18(22(26)24-13-16-6-5-9-27-16)12-20(25-21)19-7-3-4-8-23-19/h3-12H,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBDBQKPPZREOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



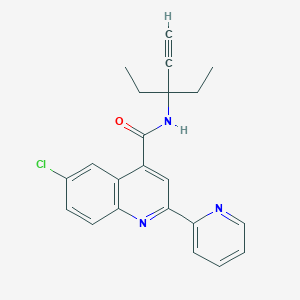
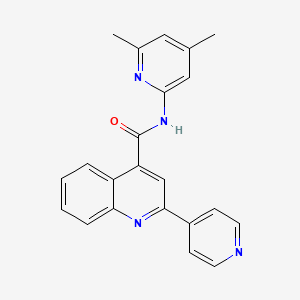
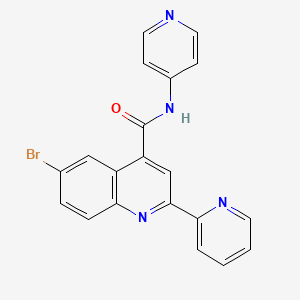
![6-bromo-N-{4-[(methylamino)sulfonyl]phenyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608403.png)
![N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608405.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608406.png)
![2-(2-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3608417.png)


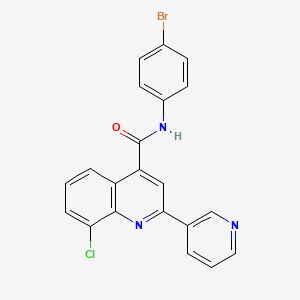
![2-[benzyl(methyl)amino]-3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3608449.png)
![methyl 3-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B3608454.png)

